molecular formula C24H33NaO5 B1670196 Sodium dehydrocholate CAS No. 145-41-5

Sodium dehydrocholate

Cat. No. B1670196
CAS RN: 145-41-5
M. Wt: 424.5 g/mol
InChI Key: FKJIJBSJQSMPTI-CAOXKPNISA-M
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Description

Sodium dehydrocholate (SDHC) is a hydrocholeretic , increasing bile output to clear increased bile acid load . It is a synthetic bile acid, manufactured by the oxidation of cholic acid . It is used extensively in laboratory experiments, particularly in biochemical and physiological studies .


Molecular Structure Analysis

The molecular formula of Sodium dehydrocholate is C24H33NaO5 . Its molecular weight is 424.51 . The structure of Sodium dehydrocholate is complex, with a rigid steroid backbone and a branched linear chain ended by a carboxylate group .


Physical And Chemical Properties Analysis

Sodium dehydrocholate has a melting point of >300°C . It is soluble in water at 0.1 M at 20 °C . The compound is a solid and has a beige color .

Scientific Research Applications

Blood-Brain Barrier Disruption

Sodium dehydrocholate has been shown to increase blood-brain barrier (BBB) permeability when applied topically to the rat cortex. This property was utilized to study electroencephalographic changes and spike activity, demonstrating that sodium dehydrocholate can induce significant BBB disruption and affect neural activity (Zappulla et al., 1985). A similar study noted the acute and chronic effects of intracarotid sodium dehydrocholate infusion on BBB disruption and associated electroencephalographic changes in rats (Zappulla et al., 1985).

Choleresis and Bile Flow Modification

Research has also focused on the choleretic effects of sodium dehydrocholate, such as its ability to modify bile flow. One study in rats undergoing hemorrhagic shock found that sodium dehydrocholate significantly increased bile flow both before and after induced hemorrhage (Lotti et al., 1965). Another study investigated the influence of sodium dehydrocholate on bilirubin transport into bile in rats, showing that while it increased bile flow, it did not significantly change the maximum biliary transport of bilirubin (García-Marín et al., 1986).

Metabolic Studies

Sodium dehydrocholate's impact on metabolism has been studied, including its effects on oxygen uptake by rat tissues. It was found to reduce oxygen uptake rates in slices of rat liver, kidney, jejunum, and cerebral cortex in vitro, indicating a potential influence on cellular respiration (Eisenbrandt & Schanker, 1953).

Micellar Studies

Investigations into sodium dehydrocholate's role in micelle formation have provided insights into its physicochemical properties. Potentiometric studies at low concentrations suggested a dimeric chelate structure that could entrap Na+ ions, offering a mechanism for its aggregation and potential applications in drug delivery systems (Schulz et al., 2002).

Safety And Hazards

Sodium dehydrocholate is toxic and can cause moderate to severe irritation to the skin and eyes . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJIJBSJQSMPTI-CAOXKPNISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

81-23-2 (Parent)
Record name Dehydrocholate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00883335
Record name Sodium 3,7,12-trioxo-5beta-cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium dehydrocholate

CAS RN

145-41-5
Record name Dehydrocholate sodium [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholan-24-oic acid, 3,7,12-trioxo-, sodium salt, (5.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 3,7,12-trioxo-5beta-cholan-24-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium dehydrocholate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEHYDROCHOLATE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4193719XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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